

Methyl 3,4-dimethoxybenzoate molecular weight

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Compound of Interest

Compound Name: **Methyl 3,4-dimethoxybenzoate**

Cat. No.: **B1581610**

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An In-Depth Technical Guide to **Methyl 3,4-Dimethoxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxybenzoate, also known by its synonyms Methyl veratrate and Veratric acid methyl ester, is a pivotal chemical intermediate in the landscape of organic synthesis and pharmaceutical development. With the CAS number 2150-38-1, this compound serves as a fundamental building block for a variety of more complex molecules.^{[1][2][3]} Its molecular structure, featuring a benzene ring substituted with a methyl ester and two methoxy groups, provides a versatile scaffold for constructing pharmacologically active agents and other high-value organic compounds. This guide offers a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols, providing an authoritative resource for professionals in the field.

Core Molecular and Physicochemical Profile

The utility of **Methyl 3,4-dimethoxybenzoate** in a laboratory or industrial setting is dictated by its distinct physicochemical properties. Understanding these characteristics is the first step in its effective application.

Key Properties Summary

A consolidation of the essential quantitative data for **Methyl 3,4-dimethoxybenzoate** is presented below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1][3][4][5]
Molecular Weight	196.20 g/mol	[1][2][3][5]
CAS Number	2150-38-1	[1][2][3][4]
Appearance	White to brown powder/crystal	[1]
Melting Point	58-62 °C	[1][6][7]
Boiling Point	283-284.1 °C at 760 mmHg	[1][6][7]
Density	~1.119 g/cm ³	[1]
Solubility	Soluble in Methanol	[1]
Flash Point	122.2 °C	[1]

Structural Analysis

The structure of **Methyl 3,4-dimethoxybenzoate** is foundational to its reactivity. The molecule consists of a central benzene ring. A methyl ester group (-COOCH₃) at position 1 makes it susceptible to hydrolysis or transesterification reactions, while the two methoxy groups (-OCH₃) at positions 3 and 4 are electron-donating, activating the aromatic ring towards electrophilic substitution. This electronic configuration influences the regioselectivity of further chemical modifications.

Synthesis and Manufacturing Insights

The primary route for synthesizing **Methyl 3,4-dimethoxybenzoate** is through the esterification of 3,4-dimethoxybenzoic acid (veratric acid). The choice of catalyst and reaction conditions is critical for optimizing yield, purity, and process safety.

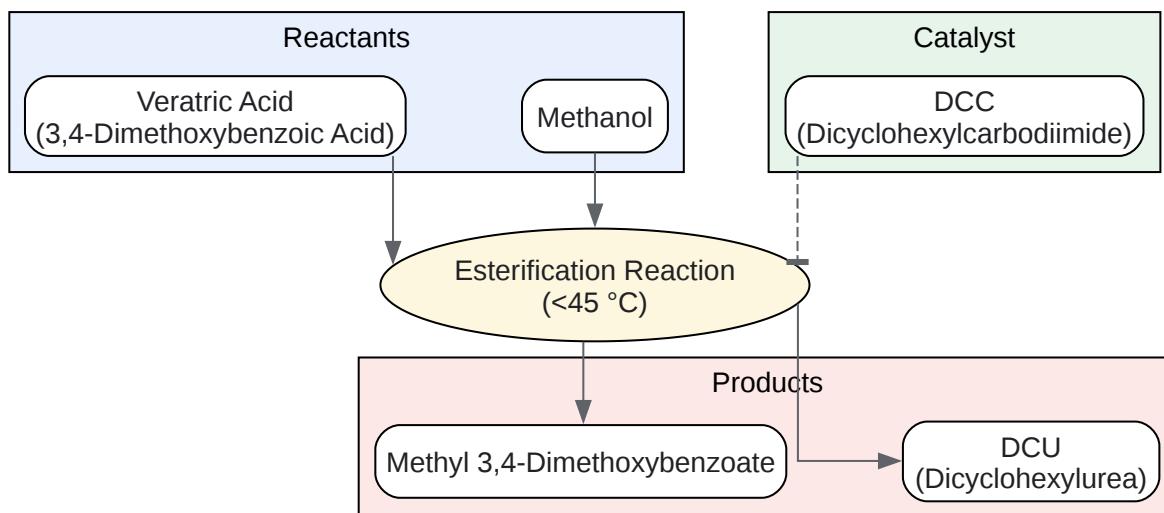
Comparative Synthesis Methodologies

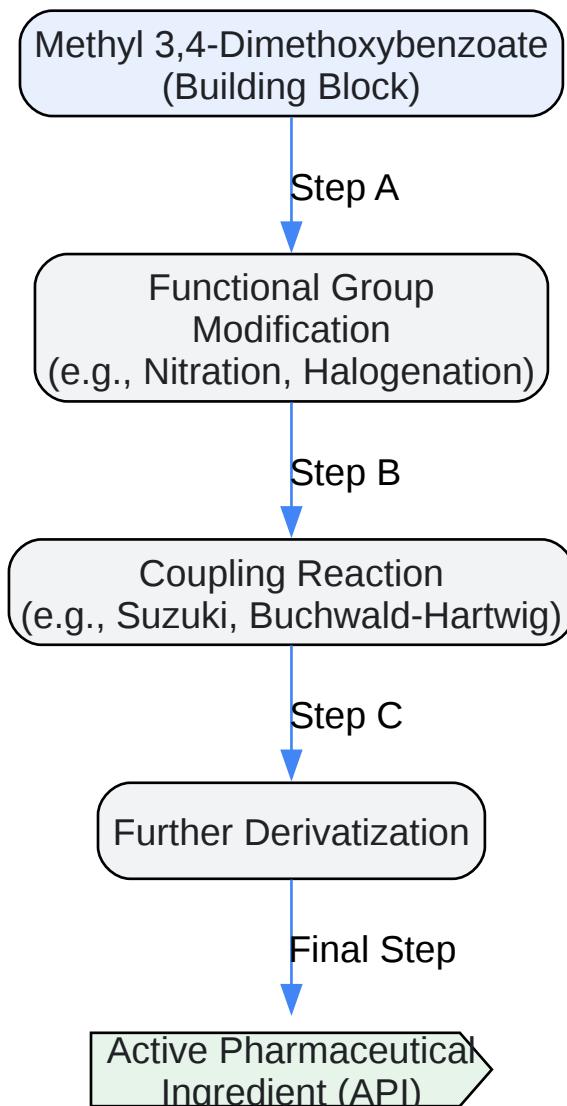
Traditional Method (Acid Catalysis): Historically, strong mineral acids like concentrated sulfuric acid have been used to catalyze the esterification of veratric acid with methanol. This method, while effective, requires high reaction temperatures (above 96 °C) and presents significant safety and environmental concerns due to the corrosive nature of the catalyst.[8]

Modern Method (DCC Catalysis): A more contemporary and safer approach involves using dicyclohexylcarbodiimide (DCC) as a coupling agent.^[8] This method proceeds under much milder conditions, typically below 45 °C, which enhances safety and is more suitable for industrial-scale production.^[8] The reaction is efficient and avoids the use of hazardous strong acids.^[8]

Synthesis Workflow Diagram

The following diagram illustrates the DCC-catalyzed synthesis of **Methyl 3,4-dimethoxybenzoate** from Veratric Acid.





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